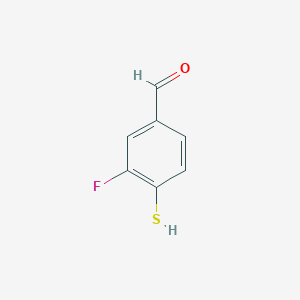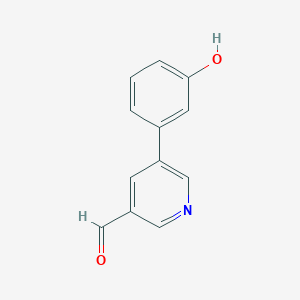![molecular formula C7H9F4N B13190256 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane CAS No. 2091592-25-3](/img/structure/B13190256.png)
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and four fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various nitrogen-containing compounds.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential as pharmaceuticals or bioactive agents.
Medicine: The compound’s unique structure and chemical properties make it a candidate for drug development and medicinal chemistry research.
Industry: this compound is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the fluorine atoms present in 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane.
1,1,2,2-Tetrafluoro-6-azaspiro[3.5]nonane: Another fluorinated spirocyclic compound with a different ring size.
Uniqueness
This compound is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicinal chemistry.
Propriétés
Numéro CAS |
2091592-25-3 |
|---|---|
Formule moléculaire |
C7H9F4N |
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H9F4N/c8-6(9)3-5(7(6,10)11)1-2-12-4-5/h12H,1-4H2 |
Clé InChI |
IGRVEVREZJLMMD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC(C2(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)












![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
